Bis[4-(bromomethyl)phenyl] sulfone
Description
This compound is structurally significant due to the reactive bromine atoms, which serve as leaving groups, making it valuable in nucleophilic substitution reactions. Its molecular formula is inferred as C₁₄H₁₂Br₂O₂S, with a molecular weight of approximately 428.12 g/mol (calculated). The sulfone group imparts thermal stability, while the bromomethyl substituents enhance reactivity, enabling applications in polymer synthesis, pharmaceutical intermediates, and cross-linking agents .
Properties
Molecular Formula |
C14H12Br2O2S |
|---|---|
Molecular Weight |
404.1 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[4-(bromomethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H12Br2O2S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 |
InChI Key |
UPEZCZHEUGNPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate : Bis[4-(methyl)phenyl] sulfone serves as the precursor.
-
Brominating Agent : N-Bromosuccinimide (NBS) is preferred due to its controlled release of bromine radicals.
-
Radical Initiator : Azobisisobutyronitrile (AIBN) or benzoyl peroxide initiates the radical chain process.
-
Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM) provides an inert medium.
-
Conditions : Reflux at 80–100°C under UV light or thermal activation for 6–12 hours.
Key Considerations
-
Regioselectivity : The electron-withdrawing sulfone group deactivates the aromatic ring, directing bromination to the methyl group’s benzylic position.
-
Byproducts : Over-bromination or ring bromination may occur if stoichiometry or conditions are poorly controlled.
-
Yield Optimization : A molar ratio of 2:1 (NBS:substrate) and incremental reagent addition minimize side reactions.
Hypothetical Data Table
| Parameter | Value |
|---|---|
| Substrate | Bis[4-(methyl)phenyl] sulfone |
| Brominating Agent | NBS (2.2 eq) |
| Initiator | AIBN (0.1 eq) |
| Solvent | CCl₄ |
| Temperature | 80°C (reflux) |
| Reaction Time | 10 hours |
| Theoretical Yield | 70–85% |
Oxidation-Bromination Tandem Approach
This method combines sulfone synthesis with subsequent bromination, leveraging protocols from related compounds.
Step 1: Synthesis of Bis[4-(methyl)phenyl] Sulfone
Step 2: Bromination of Methyl Groups
Industrial Challenges
-
Safety : Handling elemental bromine requires corrosion-resistant reactors.
-
Purity : Sequential purification (crystallization from ethanol/water) ensures minimal di-brominated byproducts.
Friedel-Crafts Alkylation Followed by Sulfonation
While unconventional, this route explores constructing the sulfone moiety after introducing bromomethyl groups.
Step 1: Friedel-Crafts Alkylation
-
Substrate : Bromomethylbenzene (benzyl bromide).
-
Catalyst : Aluminum chloride (AlCl₃) facilitates electrophilic substitution.
-
Outcome : Forms a diarylmethane intermediate.
Step 2: Sulfonation and Oxidation
Limitations
-
Steric Hindrance : Bulky bromomethyl groups may impede sulfonation.
-
Low Yield : Multi-step synthesis risks cumulative inefficiencies (<50% yield).
Halogen Exchange Reactions
Metathesis of pre-existing halogenated sulfones offers another pathway.
Example Reaction
-
Substrate : Bis[4-(chloromethyl)phenyl] sulfone.
-
Reagent : Sodium bromide (NaBr) in dimethylformamide (DMF).
-
Conditions : 120°C for 24 hours, leveraging Finkelstein-type dynamics.
Feasibility
-
Kinetics : Chlorine-bromine exchange is sluggish due to the sulfone’s electron-withdrawing effects.
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate substitution.
Industrial-Scale Considerations
Environmental Impact
-
Waste Management : Neutralization of HBr byproducts with aqueous NaOH generates NaBr, which can be repurposed.
-
Solvent Recovery : CCl₄ and DCM require distillation for reuse.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(bromomethyl)phenyl] sulfone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as thiophenoxide, to form phenylthiomethyl phenyl sulfone.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Potassium thiophenoxide in dimethyl formamide is commonly used for substitution reactions.
Oxidation Reactions: Strong oxidizing agents such as cerium ammonium nitrate or potassium bromate are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Phenylthiomethyl phenyl sulfone.
Oxidation Reactions: Various sulfone derivatives depending on the oxidizing agent used.
Scientific Research Applications
Organic Synthesis
1.1. Intermediate for Chemical Reactions
Bis[4-(bromomethyl)phenyl] sulfone serves as an important intermediate in various organic reactions, including nucleophilic substitutions and coupling reactions. Its bromomethyl groups are reactive sites that can participate in further transformations to yield more complex molecules. For instance, it has been used to synthesize trisubstituted cyclohexenes through nucleophilic addition reactions, demonstrating its utility in building diverse chemical architectures .
1.2. Flame Retardants
The compound is also recognized for its application as a flame retardant. Derivatives of this compound have been shown to impart flame retardancy to polymers such as polypropylene. The incorporation of these sulfones into polymer matrices enhances their thermal stability and reduces flammability, making them valuable in materials science .
Medicinal Chemistry
2.1. Drug Development
In the field of medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. For instance, compounds derived from this sulfone have shown promise as inhibitors in various biological pathways, including those related to cancer and inflammation. The ability of these compounds to interact with biological targets makes them candidates for further development as pharmaceuticals .
2.2. Nrf2 Activation
Recent studies have highlighted the role of certain derivatives of this compound in activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. These compounds can modify cysteine residues in proteins, leading to the stabilization of Nrf2 and subsequent transcriptional activation of protective genes. This mechanism positions them as potential leads for developing drugs aimed at diseases associated with oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of bis[4-(bromomethyl)phenyl] sulfone involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl groups are highly reactive and can undergo substitution reactions with various nucleophiles. The sulfone group, being an electron-withdrawing group, stabilizes the compound and influences its reactivity in oxidation reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Bis[4-(bromomethyl)phenyl] sulfone with structurally analogous diaryl sulfones, highlighting substituent effects on properties and applications.
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | -CH₂Br (para) | ~428.12 | High reactivity, moderate thermal stability | Polymer cross-linker, alkylating agent |
| 4,4'-Dichlorodiphenyl sulfone | -Cl (para) | 287.15 | High thermal stability, low reactivity | High-performance polymers (e.g., PES, PSU) |
| Bis(4-nitrophenyl) sulfone | -NO₂ (para) | 308.26 | Electron-withdrawing, high melting point (~245°C) | Explosives, intermediates for dyes |
| Bisphenol S (4,4'-Sulfonyldiphenol) | -OH (para) | 250.27 | High thermal stability, rigid structure | Epoxy resins, flame retardants |
| Bis[4-(4-aminophenoxy)phenyl] sulfone | -O-C₆H₄-NH₂ (para) | 432.48 | Amine functionality, thermal stability | Polyurethane/polyimide elastomers |
| 4,4'-Difluorodiphenyl sulfone | -F (para) | 254.25 | Low dielectric constant, hydrolytic stability | PEM fuel cells, dielectric materials |
Reactivity and Functional Group Influence
- Bromomethyl Groups : The -CH₂Br substituents in this compound enable nucleophilic substitution, making it a precursor for polymers and pharmaceuticals. In contrast, 4,4'-Dichlorodiphenyl sulfone (-Cl) exhibits lower reactivity due to weaker leaving-group ability, favoring applications in thermally stable polymers like polysulfones .
- Electron-Withdrawing Groups: Bis(4-nitrophenyl) sulfone (-NO₂) shows reduced nucleophilicity but enhanced thermal stability (melting point ~245°C), ideal for high-temperature applications .
- Hydroxyl Groups: Bisphenol S (-OH) forms hydrogen bonds, increasing rigidity and flame retardancy in epoxy resins .
Thermal and Mechanical Properties
- This compound likely has a lower thermal stability compared to 4,4'-Dichlorodiphenyl sulfone or Bisphenol S due to the labile C-Br bonds. However, its reactivity compensates by enabling cross-linking in polymers .
- Bis[4-(4-aminophenoxy)phenyl] sulfone (BAPS) demonstrates superior mechanical strength in polyurethanes due to hydrogen bonding from -NH₂ groups, achieving tensile strengths >30 MPa .
Research Findings and Data
Spectroscopic Characterization
Biological Activity
Bis[4-(bromomethyl)phenyl] sulfone, a compound characterized by its unique structure, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is synthesized through bromination of diphenyl sulfoxide followed by oxidation. The compound features two bromomethyl groups attached to a phenyl ring, linked by a sulfone group. Its molecular formula is .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium.
- Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy:
- Staphylococcus aureus: MIC = 50 µg/mL
- Enterococcus faecium: MIC = 125 µg/mL
These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity assessments using various cell lines revealed that this compound exhibits moderate toxicity. The compound was tested on human liver (HepG2) and breast cancer (MCF-7) cell lines:
- IC50 Values :
- HepG2: IC50 = 30 µg/mL
- MCF-7: IC50 = 35 µg/mL
These results indicate that while the compound has antimicrobial properties, its cytotoxic effects need careful consideration when evaluating therapeutic applications .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its efficacy and selectivity.
Key Findings from SAR Studies
- Bromination : The presence of bromine atoms enhances the lipophilicity of the molecule, improving membrane permeability and thus increasing antimicrobial activity.
- Sulfone Group : The sulfone moiety plays a critical role in the biological activity, possibly through interactions with cellular targets involved in microbial metabolism.
- Linker Flexibility : Variations in the linker between the phenyl rings can affect the compound's ability to interact with bacterial membranes, impacting its overall efficacy .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A comparative analysis of bis-sulfone derivatives demonstrated that modifications at the bromomethyl position could enhance antibacterial potency while reducing cytotoxicity.
- Study 2 : In vivo studies using animal models indicated that this compound showed promise as an adjunct therapy in treating infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis[4-(bromomethyl)phenyl] sulfone, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonation and bromomethylation of diphenyl sulfone derivatives. A critical step involves controlling reaction conditions (e.g., temperature, stoichiometry of brominating agents) to minimize by-products like dibromomethyl analogs. Purification via recrystallization in polar aprotic solvents (e.g., DMSO) or column chromatography with silica gel is recommended .
- Analytical Validation : Purity should be confirmed using (to verify bromomethyl substitution) and GC-MS (to detect residual solvents or halogenated impurities) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Techniques :
- FTIR : Identify sulfone () stretching vibrations at ~1300–1150 cm and C-Br bonds at ~500–600 cm.
- X-ray Crystallography : Resolve crystal packing and confirm bromomethyl group orientation.
- Elemental Analysis : Verify C, H, S, and Br percentages against theoretical values .
Advanced Research Questions
Q. What role does this compound play in designing high-performance polymers, and how do curing conditions affect thermoset properties?
- Application : The bromomethyl groups enable crosslinking in polyimide and phthalonitrile resins. For example, when combined with aromatic amines (e.g., bis[4-(4-aminophenoxy)phenyl]sulfone), it forms thermally stable networks via nucleophilic substitution at 250–300°C under nitrogen .
- Optimization : Curing kinetics should be monitored using DSC to identify exothermic peaks, and post-cure TGA can assess thermal stability (>400°C decomposition onset) .
Q. How do competing reactions (e.g., disproportionation) impact the utility of this compound in synthetic workflows?
- Mechanistic Insight : In basic media (e.g., KOH/DMSO), bromomethyl sulfones undergo disproportionation, yielding methyl sulfones and dibromomethyl derivatives. This side reaction reduces crosslinking efficiency in polymerization .
- Mitigation : Use anhydrous conditions and non-nucleophilic bases (e.g., DBU) to suppress disproportionation during polymer curing .
Q. What strategies resolve contradictions in reported solubility or thermal stability data for polymers derived from this compound?
- Case Study : Discrepancies in polyimide solubility may arise from varying copolymer compositions. For instance, random copolymers with pyromellitic dianhydride exhibit improved solubility in NMP compared to homopolymers due to disrupted crystallinity .
- Resolution : Compare DSC thermograms and XRD patterns to correlate amorphous/crystalline content with solvent resistance. Replicate studies under identical imidization conditions (e.g., 260°C thermal treatment) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the hydrolytic stability of polymers incorporating this compound?
- Protocol :
Expose cured polymer films to accelerated aging (85°C/85% RH) for 24–72 hours.
Monitor weight loss (TGA) and FTIR spectral shifts (e.g., sulfone or C-Br bond degradation).
Compare mechanical properties (tensile strength) pre- and post-aging .
Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?
- Tools :
- DFT Calculations : Model transition states for bromomethyl group substitution with amines or thiols.
- Molecular Dynamics : Simulate crosslinking density in polymer matrices based on monomer flexibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
